6-Bromo-4-phenylcinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
6-bromo-4-phenylcinnoline |
InChI |
InChI=1S/C14H9BrN2/c15-11-6-7-14-12(8-11)13(9-16-17-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
QXWAGULBRVCDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 6 Bromo 4 Phenylcinnoline and Its Derivatives
Transformations Involving the Bromo Group at C-6
The bromine atom at the C-6 position is a key functional handle for the elaboration of the cinnoline (B1195905) scaffold. Its reactivity is characteristic of an aryl bromide attached to an electron-deficient heterocyclic system.
The C-6 bromine atom on the cinnoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused pyridazine (B1198779) ring enhances the electrophilicity of the carbocyclic ring, making it susceptible to nucleophilic attack.
Research on related 4-bromo-6-arylcinnolines has demonstrated the viability of this transformation. For instance, the bromine atom can be substituted by an azide (B81097) functional group using sodium azide in a polar aprotic solvent like DMF. mdpi-res.commdpi.com This reaction proceeds efficiently, providing a route to 4-azido-6-arylcinnolines, which are precursors for click chemistry. mdpi.com By analogy, 6-bromo-4-phenylcinnoline is expected to undergo similar SNAr reactions with various nucleophiles. The general reactivity for halogen displacement in halogenoalkanes follows the trend I > Br > Cl > F, based on bond strength, suggesting the C-Br bond is sufficiently labile for such substitutions. libretexts.org
The C-6 bromo group serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecular architectures.
Heck Reaction : The Heck reaction couples aryl halides with alkenes. organic-chemistry.org this compound is a suitable substrate for this reaction, allowing for the introduction of vinyl groups at the C-6 position. The reaction is typically catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-Br bond. organic-chemistry.orgodinity.com While direct examples on this compound are not extensively documented, the reaction is widely applied to other bromo-N-heterocycles, often requiring a phosphine (B1218219) ligand and a base. beilstein-journals.orgmdpi.com
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is highly effective for forming sp², sp³, and sp carbon-carbon bonds. The C-6 position of this compound can be functionalized with a wide range of alkyl, aryl, and vinyl groups using this protocol.
Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net The C-6 position of the cinnoline ring can be aminated with primary or secondary amines, providing access to 6-amino-4-phenylcinnoline derivatives. nih.govorgsyn.org
Sonogashira Coupling : Research on the closely related 4,6-dibromocinnoline (B12952352) system has shown that the bromine atoms at both the C-4 and C-6 positions are highly reactive in Sonogashira couplings with terminal alkynes. nih.govbeilstein-journals.org This demonstrates the feasibility of introducing alkynyl moieties at the C-6 position of the cinnoline core. The high reactivity is attributed to the electron-deficient character of the heterocycle. nih.govbeilstein-journals.org The conditions for such a transformation on a dibromocinnoline substrate are detailed in the table below, suggesting a viable pathway for the functionalization of this compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| 4,6-dibromo-3-butylcinnoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 50 °C | 3.5 h | 88% |
The cinnoline ring system and its halogen substituents can undergo reduction under various conditions. Catalytic hydrogenation of chlorocinnolines has been shown to lead to dehalogenation, suggesting that catalytic reduction of this compound over a catalyst like Pd/C would likely yield 4-phenylcinnoline (B1297119). thieme-connect.de
Chemical reduction of the cinnoline core itself is also well-documented. Treatment with reagents like lithium aluminum hydride typically yields 1,4-dihydrocinnolines. thieme-connect.de A more profound reduction using amalgamated zinc in aqueous acetic acid can lead to ring contraction, converting 4-phenylcinnoline into 3-phenylindole. thieme-connect.de
Specific dehalogenation without reduction of the heterocyclic core can be achieved using reagents like tosylhydrazine, which has been used to remove a chloro group at the C-4 position. thieme-connect.de This indicates that selective debromination at C-6 is a feasible synthetic pathway.
Reactions at the 4-Phenyl Substituent
The phenyl group at the C-4 position is generally less reactive than the C-6 bromo substituent. Its reactivity is modulated by the strong electron-withdrawing effect of the cinnoline heterocycle.
The cinnoline moiety acts as a deactivating group towards electrophilic aromatic substitution (EAS) on the attached phenyl ring. dalalinstitute.com This is due to the electron-withdrawing inductive and resonance effects of the nitrogen-containing heterocycle, which reduce the electron density of the phenyl ring, making it less nucleophilic. dalalinstitute.com
Consequently, EAS reactions on the 4-phenyl group are expected to be slower and require harsher conditions compared to benzene (B151609) itself. The cinnoline substituent will direct incoming electrophiles primarily to the meta positions of the phenyl ring. dalalinstitute.com
| Reaction | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 6-Bromo-4-(3-nitrophenyl)cinnoline |
| Halogenation | Br⁺, Cl⁺ | 6-Bromo-4-(3-halophenyl)cinnoline |
| Friedel-Crafts Acylation | RCO⁺ | 6-Bromo-4-(3-acylphenyl)cinnoline |
The phenyl group itself is generally robust and resistant to oxidation and reduction. wikipedia.org Attempts to oxidize the 4-phenylcinnoline system have yielded interesting results that highlight the relative stability of the phenyl substituent compared to the cinnoline core. Treatment of 4-phenylcinnoline with hot aqueous potassium permanganate (B83412) results in the oxidative cleavage of the benzene ring of the cinnoline nucleus, rather than the 4-phenyl group, to afford 5-phenylpyridazine-3,4-dicarboxylate. thieme-connect.de This indicates that the carbocyclic portion of the cinnoline system is more susceptible to strong oxidation than the exocyclic phenyl ring.
Reduction of the phenyl ring would require harsh conditions, such as Birch reduction. Under milder catalytic hydrogenation conditions, other parts of the molecule, such as the N=N bond in the cinnoline ring, would be reduced preferentially.
Reactivity of the Cinnoline Heterocyclic Ring System
The electronic landscape of the this compound molecule is characterized by a complex interplay of inductive and resonance effects from its constituent groups. The diazine part of the ring system is electron-deficient, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic substitution. Conversely, the benzene ring's reactivity is modulated by the deactivating bromo group and the directing influence of the entire heterocyclic system.
The nitrogen atoms of the cinnoline core, with their lone pairs of electrons, are fundamental to its reactivity, acting as sites for protonation, alkylation, and oxidation.
N-Alkylation: The nitrogen atoms in the cinnoline ring can undergo alkylation. For instance, studies on 4-hydroxycinnolines have shown that alkylation with reagents like ethyl bromoacetate (B1195939) can lead to N2-substituted products. researchgate.net This suggests that the N2-position in this compound could potentially be alkylated, although the steric hindrance from the adjacent phenyl group at C4 might influence the reaction's feasibility and yield.
N-Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. The oxidation of various N-containing aromatic heterocycles, such as 2-substituted pyridines and quinolines, with oxidizing agents like dimethyldioxirane (B1199080) has been studied, yielding the corresponding N-oxides. researchgate.net By analogy, this compound is expected to undergo N-oxidation. The presence of two nitrogen atoms, N1 and N2, allows for the potential formation of two different mono-N-oxides and a di-N-oxide. The regioselectivity of this oxidation would be influenced by the electronic effects of the substituents and the steric environment around each nitrogen atom.
The reactivity of the nitrogen atoms is summarized in the table below:
| Reaction Type | Predicted Outcome | Influencing Factors |
|---|---|---|
| N-Alkylation | Alkylation at N1 or N2 is possible. | Steric hindrance from the C4-phenyl group may favor alkylation at N1. Electronic effects of substituents. |
| N-Oxidation | Formation of N1-oxide, N2-oxide, or a di-N-oxide. | The electronic nature of the substituents will influence the electron density on the nitrogen atoms, affecting the site of oxidation. |
The substitution pattern on the this compound ring dictates the regioselectivity of electrophilic and nucleophilic attacks.
Nucleophilic Attack: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. masterorganicchemistry.com The presence of a good leaving group, such as a halogen, on this ring facilitates nucleophilic aromatic substitution (SNAr). In compounds like 4-bromo-6-arylcinnolines, the bromine atom at the C4 position can be readily displaced by nucleophiles. mdpi.commdpi-res.com For this compound, nucleophilic attack is predicted to occur preferentially at the C4 position, leading to the substitution of the phenyl group if a sufficiently strong nucleophile is used, although displacement of a halogen is generally more facile. The bromine atom at C6 on the benzenoid ring is less susceptible to nucleophilic substitution unless activated by other electron-withdrawing groups.
A summary of the predicted attack patterns is provided in the table below:
| Type of Attack | Most Probable Position(s) | Rationale |
|---|---|---|
| Electrophilic | C5 and C7 | The benzene ring is more susceptible than the deactivated pyridazine ring. The bromo group at C6 directs ortho and para. |
| Nucleophilic | C4 | The C4 position is part of the electron-deficient pyridazine ring, making it susceptible to nucleophilic attack. |
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
The synthesis of substituted cinnolines can proceed through various mechanisms, often involving key intermediates. One reported method for the synthesis of this compound involves the reaction of a 2-vinylaniline (B1311222) derivative with tert-butyl nitrite (B80452) (TBN). rsc.org The proposed mechanism for this transformation is detailed below:
Diazotization: The 2-vinylaniline reacts with TBN to form a diazonium intermediate.
Intermediate Formation: This is followed by the formation of a diazo hydroxide (B78521) intermediate.
6π Electrocyclic Reaction: The key step is a 6π electrocyclic reaction of the diazo hydroxide intermediate.
Aromatization: The final step is an aromatization to yield the stable cinnoline ring system.
This reaction pathway is supported by mechanistic experiments that suggest the involvement of the diazo hydroxide as a key intermediate. rsc.org
The following table outlines the synthesis of this compound with the reported yield.
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-amino-5-bromostyrene derivative | tert-Butyl nitrite (TBN) | This compound | 58 | rsc.org |
For nucleophilic substitution reactions at the C4 position, the mechanism is typically a Nucleophilic Aromatic Substitution (SNAr) . This mechanism involves two main steps:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen in a 4-halocinnoline), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . masterorganicchemistry.com
Elimination of the Leaving Group: The leaving group is then expelled, and the aromaticity of the ring is restored.
The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer complex. masterorganicchemistry.com
Derivatization Strategies for Expanding the Chemical Space of 6 Bromo 4 Phenylcinnoline
Introduction of Diverse Functional Groups via the Bromo Substituent
The bromine atom at the 6-position of the cinnoline (B1195905) core is a key handle for a variety of chemical transformations, enabling the introduction of a wide range of functional groups. These modifications can dramatically alter the physicochemical and biological properties of the parent molecule.
Azide (B81097) Introduction and Subsequent Click Chemistry (e.g., CuAAC, SPAAC)
The conversion of the bromo group to an azide functionality opens the door to the realm of "click chemistry," a set of powerful and reliable reactions for rapidly creating new compounds. The resulting 6-azido-4-phenylcinnoline is a versatile intermediate for creating triazole-containing derivatives.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. cusat.ac.in
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click chemistry approach. This is particularly advantageous in biological systems where the toxicity of copper is a concern. In SPAAC, a strained cyclooctyne (B158145) reacts with an azide to form a triazole.
Table 1: Examples of Click Chemistry Reactions with Cinnoline Scaffolds
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| 6-Azido-4-arylcinnoline | Terminal Alkyne | CuAAC | 6-(1,2,3-Triazol-1-yl)-4-arylcinnoline | organic-chemistry.org |
| 6-Azido-4-arylcinnoline | Diazacyclononyne | SPAAC | 4-Triazolylcinnoline | organic-chemistry.org |
Boronation and Subsequent Cross-Coupling Reactions
The transformation of the bromo group into a boronic acid or a boronic ester derivative via a palladium-catalyzed borylation reaction is a powerful strategy for further functionalization. mdpi.com The most common reagent for this transformation is bis(pinacolato)diboron (B136004) (B2pin2). mdpi.comorgsyn.org The resulting 6-boronato-4-phenylcinnoline can then participate in Suzuki-Miyaura cross-coupling reactions with a wide variety of aryl and heteroaryl halides, providing access to a vast array of biaryl and heteroaryl-substituted cinnolines. vulcanchem.com
Table 2: Typical Conditions for Borylation and Suzuki-Miyaura Coupling
| Reaction | Substrate | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Borylation | Aryl Bromide | Bis(pinacolato)diboron, Potassium Acetate | PdCl2(dppf) | DMSO | 80 | - | mdpi.com |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Aryl Halide, Base (e.g., K2CO3) | Pd(PPh3)4 | Dioxane/H2O | 80-100 | High | thieme-connect.de |
Cyanation, Amination, and Alkynylation
The bromo substituent at the 6-position can be readily displaced by various nucleophiles to introduce cyano, amino, and alkynyl groups.
Cyanation: The introduction of a nitrile group can be achieved through reactions like the Rosenmund-von Braun reaction, which typically uses copper(I) cyanide at elevated temperatures. organic-chemistry.org More modern palladium-catalyzed methods using less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) have also been developed. rsc.org
Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction can be used to couple 6-bromo-4-phenylcinnoline with a wide range of primary and secondary amines, leading to the corresponding 6-amino-4-phenylcinnoline derivatives. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. organic-synthesis.comtcichemicals.com
Alkynylation: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. organic-chemistry.orgwikipedia.org This reaction can be employed to introduce a variety of alkynyl groups at the 6-position of the cinnoline ring, further expanding its chemical diversity. thieme-connect.dersc.org
Table 3: Cross-Coupling Reactions for Functional Group Introduction
| Reaction | Reagents | Catalyst System | Product | Reference |
| Cyanation | K4[Fe(CN)6] | Palladium/Ligand | 6-Cyano-4-phenylcinnoline | rsc.org |
| Amination | Amine, Base | Palladium/Ligand (e.g., BINAP, XPhos) | 6-Amino-4-phenylcinnoline | wikipedia.orgorganic-synthesis.comtcichemicals.com |
| Alkynylation | Terminal Alkyne, Base | Palladium/Copper(I) | 6-Alkynyl-4-phenylcinnoline | thieme-connect.deorganic-chemistry.orgwikipedia.org |
Modification of the 4-Phenyl Group
The 4-phenyl group of this compound provides another avenue for structural diversification. This can be achieved by introducing substituents onto the phenyl ring or by utilizing the phenyl moiety in annulation reactions to construct fused ring systems.
Introduction of Substituents onto the Phenyl Ring
The phenyl ring at the 4-position is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents on the cinnoline core will influence the position of the incoming electrophile.
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. minia.edu.eg
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. wikipedia.org
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl3). wikipedia.orgbyjus.comorganic-chemistry.org
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. wikipedia.orgbyjus.com
The reactivity of the phenyl ring can be influenced by the electronic nature of the cinnoline core. masterorganicchemistry.com
Annulation Reactions Involving the Phenyl Moiety
Annulation reactions offer a powerful strategy to construct fused ring systems by forming new rings onto the existing 4-phenyl group. While specific examples for this compound are not extensively documented, established annulation methodologies could be applied.
One potential approach is the intramolecular Friedel-Crafts reaction . If a suitable side chain is introduced onto the 4-phenyl group (for example, via Friedel-Crafts acylation followed by reduction), it could be induced to cyclize onto an adjacent position of the phenyl ring or even onto the cinnoline core itself, leading to complex polycyclic structures. masterorganicchemistry.com
Another theoretical possibility is the use of the 4-phenylcinnoline (B1297119) system in Diels-Alder reactions . wikipedia.orgiitk.ac.inorganic-chemistry.orgsigmaaldrich.com If the phenyl group could be modified to act as a diene or a dienophile, it could participate in [4+2] cycloaddition reactions to form new six-membered rings. However, the aromaticity of the phenyl ring presents a significant energy barrier to such reactions. More likely, a derivative where the phenyl group is partially reduced or functionalized to contain a diene or dienophile moiety would be required. The synthesis of fused heterocycles is an active area of research. beilstein-journals.orgnih.govsioc-journal.cn
Post-Synthetic Modification of the Cinnoline Heterocyclic Core
Post-synthetic modification of the core cinnoline heterocycle presents a powerful strategy for diversifying the structural landscape of this compound. These modifications target the intrinsic reactivity of the nitrogen atoms and the aromatic diazine ring system, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties. Such derivatizations are performed after the primary this compound scaffold has been assembled, providing a direct route to analogs that might be inaccessible through de novo synthesis. Key strategies include reactions at the nitrogen centers, such as N-alkylation and N-oxidation, and transformations that alter the heterocyclic ring structure itself.
Reactions at the Cinnoline Nitrogen Atoms
N-Alkylation and N-Arylation
The quaternization of the nitrogen atoms in the cinnoline ring via N-alkylation or N-arylation is a potential pathway to generate positively charged cinnolinium salts. researchgate.net In the case of this compound, there are two non-equivalent nitrogen atoms, N-1 and N-2. Theoretical calculations and experimental observations on substituted cinnolines suggest that reactions with electrophiles can occur at either nitrogen. thieme-connect.de The regioselectivity of this reaction is often influenced by a combination of electronic and steric factors. For instance, the presence of the bulky phenyl group at the C-4 position may sterically hinder attack at the adjacent N-1 position, potentially favoring alkylation at N-2. thieme-connect.de
Common alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromoacetate) or sulfates in the presence of a suitable solvent can be employed. researchgate.netgoogle.com The resulting N-alkyl-6-bromo-4-phenylcinnolinium salts would exhibit significantly different solubility and electronic properties compared to the parent molecule.
| Reagent | Potential Product | Reaction Type |
| Methyl Iodide (CH₃I) | 6-Bromo-2-methyl-4-phenylcinnolin-2-ium iodide | N-Alkylation |
| Ethyl Bromoacetate (B1195939) (BrCH₂CO₂Et) | 2-(Carbethoxymethyl)-6-bromo-4-phenylcinnolin-2-ium bromide | N-Alkylation |
| Benzyl Bromide (BnBr) | 2-Benzyl-6-bromo-4-phenylcinnolin-2-ium bromide | N-Alkylation |
Table 1. Potential N-Alkylation Reactions on the this compound Core.
N-Oxidation
Oxidation of the tertiary nitrogen atoms in the cinnoline ring can lead to the formation of N-oxides. This transformation is a common strategy in heterocyclic chemistry to modulate a compound's properties. The oxidation of cinnoline and its derivatives with reagents like peracids (e.g., peracetic acid) or hydrogen peroxide can yield mixtures of N-1 and N-2 oxides. thieme-connect.de The introduction of an N-oxide functionality drastically alters the electronic distribution within the ring system, enhances its polarity, and can provide a handle for further functionalization. For this compound, oxidation could potentially produce this compound 1-oxide, this compound 2-oxide, or even the 1,2-dioxide under more forcing conditions. thieme-connect.denih.gov The synthesis of 1,10-phenanthroline-mono-N-oxides using peroxomonosulfate ion in an acidic aqueous solution has also been reported as a straightforward method. nih.gov
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Peracetic Acid | This compound 1-oxide and/or this compound 2-oxide | N-Oxidation |
| Hydrogen Peroxide | This compound 1-oxide and/or this compound 2-oxide | N-Oxidation |
| Peroxomonosulfate | This compound 1-oxide and/or this compound 2-oxide | N-Oxidation |
Table 2. Potential N-Oxidation Reactions on the this compound Core.
Ring Transformation Reactions
More complex post-synthetic modifications involve the chemical transformation of the cinnoline ring itself. These reactions can lead to fundamentally different heterocyclic systems.
Ring Cleavage and Rearrangement
Under certain conditions, the cinnoline ring can undergo cleavage or rearrangement. For example, treatment of 4-phenylcinnoline with hot aqueous potassium permanganate (B83412) has been shown to cause cleavage of the unsubstituted benzene (B151609) ring, not the pyridazine (B1198779) ring. thieme-connect.de However, reductive conditions can lead to rearrangement. Refluxing cinnoline derivatives with amalgamated zinc in aqueous acetic acid can result in the formation of indole (B1671886) derivatives. thieme-connect.de For this compound, this could theoretically lead to a substituted indole, representing a significant structural transformation.
Another class of reactions involves cycloadditions. The reaction of substituted cinnolines with dimethylketen has been shown to form oxadiazinocinnolinone adducts, resulting from nucleophilic attack by either N-1 or N-2 on the ketene. rsc.org This type of reaction converts the bicyclic aromatic system into a more complex, three-dimensional tricyclic structure. While specific examples for this compound are not documented, the general reactivity suggests a potential avenue for creating novel, structurally complex derivatives.
Spectroscopic and Computational Characterization Methodologies for 6 Bromo 4 Phenylcinnoline Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-bromo-4-phenylcinnoline and its analogues in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the verification of the core structure and the position of substituents.
In a study detailing the synthesis of this compound, ¹H NMR data in deuterochloroform (CDCl₃) revealed characteristic signals for the cinnoline (B1195905) and phenyl protons. rsc.org For instance, a singlet observed at 9.29 ppm was assigned to the proton at the C3 position of the cinnoline ring. rsc.org The aromatic protons of the phenyl group and the bromo-substituted ring typically appear in the range of 7.00 to 8.50 ppm. rsc.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms within the molecule. For this compound, distinct signals are observed for the quaternary carbons and the protonated carbons of the aromatic rings. rsc.org The carbon atoms of the cinnoline core and the phenyl ring resonate at specific chemical shifts, which can be influenced by the electronic effects of the bromine and phenyl substituents. rsc.org
Two-dimensional (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, further confirming the structural assignments. These advanced experiments are particularly useful in unequivocally assigning the resonances of complex substituted cinnoline derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for this compound rsc.org
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 9.29 (s, 1H) | Cinnoline H-3 |
| 8.50-8.48 (d, J=8.8 Hz, 1H) | Cinnoline aromatic proton | |
| 7.99-7.97 (dd, J=8.8, 1.9 Hz, 1H) | Cinnoline aromatic proton | |
| 7.82-7.80 (m, 2H) | Phenyl aromatic protons | |
| 7.63-7.59 (m, 3H) | Phenyl aromatic protons | |
| ¹³C | 147.8, 144.6, 140.3, 131.5, 129.4, 129.2, 128.7, 127.9, 127.3, 118.9, 116.7, 116.2 | Aromatic carbons |
Note: The data presented is based on reported values for this compound and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum provides evidence for the aromatic C-H and C=C bonds, as well as the C-Br bond. researchgate.netvulcanchem.comresearchgate.net
The characteristic absorption bands for the aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ range. researchgate.netpressbooks.pub The presence of the C-Br bond can be inferred from absorptions in the lower frequency "fingerprint" region of the spectrum, typically below 1000 cm⁻¹.
For a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, the IR spectrum showed characteristic peaks in the fingerprint region (1600-1350 cm⁻¹) that are highly specific to the molecule. researchgate.net Aromatic C=C stretching bands and the imine (C=N) group characteristic of the quinoline (B57606) ring were also identified. researchgate.net While specific IR data for this compound is not extensively detailed in the provided search results, the expected spectral features would align with these general principles.
Table 2: Expected IR Absorption Ranges for Key Functional Groups in this compound libretexts.orgpressbooks.pub
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1000 |
| C-Br | Stretching | Below 1000 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. mdpi.com
For this compound, HRMS analysis using techniques like Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the bromine atom (approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com This isotopic signature is a key identifier for bromine-containing compounds. The exact mass of the molecular ion ([M+H]⁺) can be used to confirm the elemental composition of C₁₄H₉BrN₂. rsc.orgmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and verifying the purity of synthesized compounds. umb.edu ESI-Orbitrap MS is a high-resolution mass spectrometry technique that can provide very accurate mass measurements, further aiding in the structural confirmation of this compound and its derivatives. mdpi.com
In a study on related 4-bromo-6-arylcinnoline derivatives, HRMS (ESI) was used to confirm the calculated molecular formulas. mdpi.com For example, the calculated mass for C₁₉H₂₀N₂Br [M+H]⁺ was 355.0804, and the found mass was 355.0802. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated π-electron system.
The cinnoline ring system, being an extended aromatic system, is expected to exhibit strong UV absorption. The position and intensity of the absorption bands are influenced by the substituents on the cinnoline core. The phenyl group and the bromine atom can cause shifts in the absorption maxima (λ_max) compared to the parent cinnoline molecule.
For instance, studies on 6-aryl-4-azidocinnolines, which share the core cinnoline structure, have shown absorption spectra in the UV-Vis region. researchgate.netsemanticscholar.org These compounds typically exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The specific λ_max values for this compound would provide insight into its electronic structure and conjugation.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the cinnoline ring system and the dihedral angle between the cinnoline and phenyl rings. This information is crucial for understanding intermolecular interactions, such as stacking and hydrogen bonding, in the crystal lattice.
While a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to determine the structures of related brominated heterocyclic compounds. researchgate.netnih.gov For example, the crystal structure of [(4'-bromo)Phe⁴, Leu⁵]-enkephalin was determined using this method. nih.gov Such analyses provide unambiguous proof of the molecular structure.
Computational Chemistry for Molecular Analysis and Reactivity Prediction
Computational chemistry provides a theoretical framework to complement experimental data and to predict the properties and reactivity of molecules like this compound. kallipos.gr Density Functional Theory (DFT) is a commonly used computational method for these purposes. mdpi.com
Geometry optimization calculations using DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. mdpi.com These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter for predicting the electronic transitions observed in UV-Vis spectroscopy.
Furthermore, computational methods can be used to predict the reactivity of this compound. By calculating the electrostatic potential surface, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This information is valuable for designing and understanding chemical reactions involving this compound. For instance, computational studies on the synthesis of substituted cinnolines have been used to elucidate reaction mechanisms and energy barriers. rsc.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aimspress.com It has become a widely used tool in chemistry and materials science for predicting a variety of molecular properties with reasonable accuracy and computational cost. aimspress.com The fundamental principle of DFT, as established by Hohenberg and Kohn, is that the energy of a system is a functional of the electron density. aimspress.com This approach replaces the complex many-electron wave function with the electron density as the basic variable, simplifying the calculations significantly. aimspress.com
In the context of this compound analogues, DFT calculations are instrumental for several key purposes:
Molecular Geometry Optimization: DFT is employed to determine the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com By finding the minimum energy conformation, researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a foundational understanding of the molecule's structure and can be compared with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov
Electronic Properties: DFT calculations yield crucial information about the electronic nature of the molecule. This includes the distribution of electron density, which is fundamental to understanding chemical bonding and reactivity. The theory allows for the calculation of various electronic descriptors that characterize the molecule's behavior in chemical reactions. researchgate.nettci-thaijo.org
Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies are often compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of vibrational modes and confirm the molecular structure. mdpi.com
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex exchange and correlation effects between electrons. aimspress.com Common functionals include B3LYP, which is a hybrid functional that has shown good performance for a wide range of organic molecules. mdpi.comnih.gov The selection of an appropriate basis set, which describes the atomic orbitals, is also critical for obtaining reliable results. mdpi.com
Analysis of Molecular Reactivity Descriptors (HOMO, LUMO, Molecular Electrostatic Potential, Fukui Functions)
DFT provides a framework for calculating a set of conceptual descriptors that are invaluable for predicting and understanding the chemical reactivity of molecules. These descriptors offer insights into how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). journalijar.comjournalirjpac.comsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. journalijar.comsemanticscholar.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap is associated with greater hardness. semanticscholar.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. semanticscholar.org
Below is an illustrative table of calculated global reactivity descriptors for a hypothetical this compound analogue, showcasing the type of data generated from these analyses.
| Descriptor | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.52 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.98 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.01 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.49 |
| Chemical Softness | S | 1/η | 0.40 |
| Electrophilicity Index | ω | χ²/2η | 3.23 |
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, using a color-coded scheme to indicate regions of varying electrostatic potential. researchgate.net Red-colored regions typically represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net The MEP map is a powerful tool for identifying reactive sites and predicting the nature of intermolecular interactions. journalijar.comresearchgate.net
Fukui Functions:
The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most likely to be involved in a chemical reaction. d-nb.info It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. d-nb.info By calculating the Fukui functions for electrophilic attack (ƒ-), nucleophilic attack (ƒ+), and radical attack (ƒ0), researchers can pinpoint the most reactive atomic sites within the molecule, providing a more detailed picture of its reactivity than global descriptors alone. journalijar.comjournalirjpac.com
Exploration of Intermolecular Interactions (e.g., Hirshfeld Surface and Fingerprint Plots)
The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov
Hirshfeld Surface:
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors. The surface is colored based on a property called dnorm, which is a normalized contact distance. The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii (indicating close contacts) and positive for longer contacts. nih.gov The surface is typically colored as follows:
Red spots: Indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com
White areas: Represent contacts with distances approximately equal to the van der Waals radii. nih.gov
Blue areas: Show regions where intermolecular distances are longer than the van der Waals radii. nih.gov
By examining the dnorm map, one can quickly identify the key intermolecular interactions responsible for the crystal packing. nih.gov
2D Fingerprint Plots:
This analysis allows for a detailed breakdown of the intermolecular forces. For bromo-substituted compounds, interactions involving the bromine atom, such as Br···H or Br···Br contacts, can be significant. The analysis can also reveal the presence of C-H···π interactions, which are important for the stability of structures containing phenyl rings. nih.govscirp.org
An example of the percentage contributions of various intermolecular contacts for a bromo-phenyl derivative, as determined by Hirshfeld surface analysis, is provided in the table below.
| Interaction Type | Contribution (%) |
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
| C···C | 3.7 |
| C···Br/Br···C | 3.5 |
| C···N/N···C | 1.6 |
This table is illustrative and based on data for a related bromo-substituted compound to demonstrate the output of Hirshfeld analysis. nih.gov
Advanced Applications in Organic Synthesis and Material Science
6-Bromo-4-phenylcinnoline as a Strategic Building Block for Complex Molecular Architectures
The cinnoline (B1195905) ring system itself is a significant pharmacophore, known to exhibit a range of biological activities. thieme-connect.deiosrjournals.org The presence of a bromine atom at the 6-position of this compound provides a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of more intricate molecular architectures.
One of the key synthetic transformations involving this compound is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the bromo-substituted cinnoline with various boronic acids or esters. For instance, this methodology can be employed to synthesize 6-aryl-4-phenylcinnolines, thereby extending the aromatic system and modulating the electronic properties of the molecule. This approach is crucial for creating libraries of compounds for drug discovery and for fine-tuning the properties of materials.
Furthermore, the bromine atom can be displaced by other functionalities through nucleophilic aromatic substitution reactions, although this is generally less facile than in more activated systems. Nevertheless, under specific conditions, it offers a pathway to introduce nitrogen, oxygen, or sulfur-containing moieties, further diversifying the accessible molecular space.
Contributions to Methodology Development in Heterocyclic Chemistry
The reactivity of this compound and its derivatives has contributed to the development of new synthetic methods within heterocyclic chemistry. Research into the transformation of the bromo-substituent has led to the optimization of cross-coupling protocols for the cinnoline ring system. These studies often explore different palladium catalysts, ligands, bases, and reaction conditions to achieve high yields and selectivity. researchgate.net
For instance, the synthesis of 6-aryl-4-azidocinnolines has been achieved through a synthetic route that involves the Richter-type cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines, followed by nucleophilic substitution of the bromine atom with an azide (B81097) group. researchgate.netmdpi.com This methodology demonstrates the utility of the bromo-cinnoline intermediate in accessing other important functional groups like azides, which are themselves versatile precursors for other transformations, such as "click" chemistry. researchgate.netmdpi.com
The exploration of reactions at other positions of the this compound core, often in conjunction with transformations at the bromo-position, helps to establish the regioselectivity of various reagents and catalysts with respect to the cinnoline nucleus. This fundamental knowledge is invaluable for the rational design of synthetic routes to complex, polysubstituted cinnoline derivatives.
Potential in Functional Materials and Supramolecular Chemistry
The extended π-system and the presence of heteroatoms in the this compound scaffold suggest its potential for applications in material science. The ability to modify the structure through the bromo-substituent allows for the tuning of its photophysical and electronic properties.
Derivatives of this compound could potentially be explored as components of organic light-emitting diodes (OLEDs), sensors, or as photosensitizers. The introduction of different aryl groups at the 6-position via cross-coupling reactions can significantly alter the absorption and emission characteristics of the molecule. For example, the synthesis of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines from the corresponding 4-azidocinnolines has been investigated for their photophysical properties. researchgate.netmdpi.com It was observed that while the 4-azido-6-arylcinnolines exhibited weak fluorescence, the conversion to the triazole resulted in fluorescence quenching, a phenomenon that could be exploited in sensing applications. researchgate.netmdpi.com
In the field of supramolecular chemistry, the planar aromatic structure of this compound and its derivatives makes them attractive candidates for constructing self-assembling systems. The potential for π-π stacking interactions, along with the possibility of introducing hydrogen bonding moieties or metal-coordinating sites, could lead to the formation of well-defined supramolecular architectures such as liquid crystals or molecular networks. These organized assemblies could exhibit interesting bulk properties, making them suitable for applications in areas like molecular electronics or host-guest chemistry.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional methods for synthesizing cinnolines often rely on reactions that involve hazardous intermediates, such as diazonium salts, and may require harsh conditions. thieme-connect.com The future of 6-Bromo-4-phenylcinnoline synthesis lies in the adoption of greener and more sustainable chemical practices.
One promising approach is the use of bio-renewable feedstocks. For instance, research has shown the feasibility of synthesizing the cinnoline (B1195905) scaffold from phenylhydrazine (B124118) and glucose, offering a pathway that utilizes biorenewable carbohydrates. thieme-connect.com Another avenue is the development of mechanochemical methods, which can reduce or eliminate the need for harmful solvents and lead to higher yields in shorter reaction times. rsc.org The development of one-pot syntheses and the use of catalysts that can be easily recovered and reused are also critical for minimizing waste and environmental impact. The exploration of microwave-assisted synthesis has already shown potential for the efficient and green production of polyfunctionally substituted cinnolines. ijper.org
Exploration of Novel Reactivity Patterns and Chemical Transformations
The bromine atom at the 6-position and the phenyl group at the 4-position of this compound offer distinct handles for a variety of chemical transformations, allowing for the creation of diverse molecular architectures. The bromine atom is particularly valuable as it can participate in a range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various substituents. researchgate.net This versatility allows for the systematic modification of the cinnoline core to explore structure-activity relationships. nih.gov
Future investigations will likely delve into previously unexplored reactions of the cinnoline ring itself, potentially uncovering new ways to functionalize the heterocyclic core. This could involve selective C-H activation, allowing for the direct introduction of functional groups without the need for pre-installed reactive handles like halogens. Furthermore, the interplay between the bromo and phenyl substituents could lead to unique intramolecular cyclization reactions, yielding novel polycyclic systems with interesting biological or material properties. researchgate.net The reduction and oxidation chemistry of the cinnoline ring system also presents opportunities for creating new classes of compounds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. youtube.comyoutube.comyoutube.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. youtube.com The on-demand generation of reactive intermediates, a common feature in many cinnoline syntheses, can be handled more safely in a continuous flow setup. youtube.com
For this compound and its derivatives, integrating synthesis with flow chemistry could enable the rapid production of compound libraries for high-throughput screening. thieme-connect.com Automated platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery process by systematically exploring a wide range of reaction conditions and building blocks. chemrxiv.org This technology facilitates the creation of a "telescoped" synthesis where multiple reaction steps are performed sequentially in a continuous system, streamlining the entire production process. youtube.com
A study on the flow-based hydrogenation of cinnolines demonstrated the conversion to 1,4-dihydrocinnoline (B8695256) derivatives in high yields with residence times of less than a minute, highlighting the potential of this technology for cinnoline chemistry. thieme-connect.comthieme-connect.com
Computational Design and Prediction of Novel Cinnoline Derivatives for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov For this compound, these in silico methods can be used to predict the biological activity and physicochemical properties of novel derivatives before they are synthesized in the lab. nih.gov
By employing techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking, researchers can design new compounds with enhanced potency and selectivity for specific biological targets, such as protein kinases. nih.govnih.gov For example, computational models can predict how different substituents at the 6- and 4-positions will affect the binding of the molecule to a target protein, guiding the design of more effective inhibitors. nih.gov
Furthermore, computational tools can help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for the early identification of candidates with favorable drug-like profiles. nih.gov This data-driven approach, which combines chemical structure information with phenotypic profiles, can significantly accelerate the early stages of drug discovery by prioritizing the most promising compounds for synthesis and testing. biorxiv.org
Data Tables
Table 1: Examples of Synthetic Methodologies for Cinnoline and Quinoline (B57606) Derivatives
| Starting Materials | Reaction Type | Product Class | Key Features | Reference(s) |
| Phenylhydrazine, Glucose | Acid-mediated condensation, Hydrogenation | Cinnolines, 1,4-Dihydrocinnolines | Use of biorenewable feedstock, Amenable to flow chemistry | thieme-connect.com |
| 4-Bromoaniline, Ethyl propiolate | Cyclization | 6-Bromo-4-chloroquinoline | Multi-step synthesis with improved overall yield | google.com |
| 4-Bromoaniline, Meldrum's acid, Triethylorthoformate | Cyclization, Chlorination, Iodination | 6-Bromo-4-iodoquinoline | Multi-step synthesis of a key intermediate | researchgate.netatlantis-press.com |
| 2-Nitrobenzaldehydes, 2-Methylfurans | Oxidative furan (B31954) ring opening, Intramolecular alkylation | Pyrrolo[1,2-b]cinnolines | Novel synthetic approach to fused cinnoline systems | researchgate.net |
Table 2: Future Research Directions and Their Potential Impact
| Research Avenue | Key Techniques | Potential Impact on this compound Research |
| Sustainable Synthesis | Mechanochemistry, Microwave-assisted synthesis, Bio-renewable feedstocks | Reduced environmental impact, Lower production costs, Increased safety |
| Novel Reactivity | C-H activation, Cross-coupling reactions, Intramolecular cyclizations | Access to novel and diverse chemical structures, New functional materials |
| Flow Chemistry & Automation | Continuous flow reactors, Automated synthesis platforms, Telescoped reactions | Rapid library synthesis, Improved scalability and process control, Safer handling of hazardous reagents |
| Computational Design | QSAR, Molecular docking, ADMET prediction | Accelerated discovery of potent and selective drug candidates, Reduced late-stage attrition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
